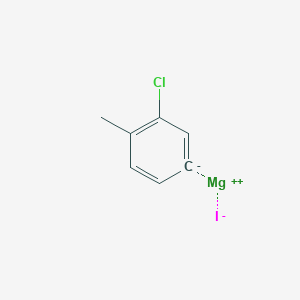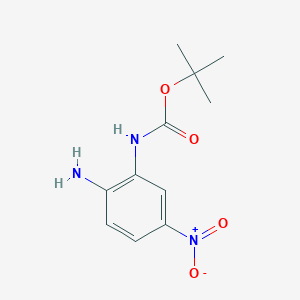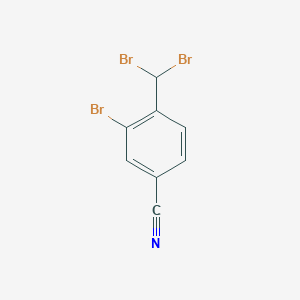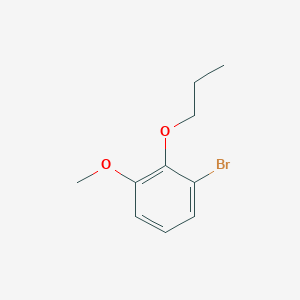
Ethyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(hexyloxy)benzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
Esters are known to undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of an alcohol and a carboxylic acid . In the case of 4-Hexyloxybenzoic acid ethyl ester, this would result in the formation of 4-Hexyloxybenzoic acid and ethanol. The resulting 4-Hexyloxybenzoic acid may then exert its potential antimicrobial effects .
Biochemical Pathways
Esters are known to be involved in various biological processes, including the formation of lipids and the production of certain flavors and aromas
Pharmacokinetics
The molecular weight of the compound is 2222802 , which may influence its bioavailability and distribution within the body
Result of Action
The hydrolysis of this ester would result in the formation of 4-hexyloxybenzoic acid, which may have potential antimicrobial effects
Action Environment
The action of 4-Hexyloxybenzoic acid ethyl ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is known to be influenced by factors such as temperature and pH . Additionally, the presence of water and a catalyst (acid or base) is necessary for the hydrolysis of esters to occur . Therefore, these factors could potentially influence the action, efficacy, and stability of 4-Hexyloxybenzoic acid ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(hexyloxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis reaction with hexyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the conversion rates and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-(hexyloxy)benzoic acid and ethanol
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products:
Oxidation: 4-(hexyloxy)benzoic acid.
Substitution: Various substituted benzoates.
Ester Hydrolysis: 4-(hexyloxy)benzoic acid and ethanol
Scientific Research Applications
Ethyl 4-(hexyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline polymers and other advanced materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug delivery systems.
Medicine: Explored for its role in the formulation of local anesthetics and other pharmaceutical agents.
Industry: Utilized in the production of UV filters for sunscreens and other cosmetic products.
Comparison with Similar Compounds
- Ethyl 4-(benzyloxy)benzoate
- Ethyl 4-(methoxy)benzoate
- Ethyl 4-(butoxy)benzoate
Comparison: Ethyl 4-(hexyloxy)benzoate is unique due to its hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where such properties are desirable .
Properties
IUPAC Name |
ethyl 4-hexoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-4-2/h8-11H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLLUXUNYYZWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate](/img/structure/B6334051.png)


